molecular formula C17H16N2O B12882379 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole CAS No. 34792-37-5

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B12882379
CAS No.: 34792-37-5
M. Wt: 264.32 g/mol
InChI Key: POELGXJTPOOSIL-UHFFFAOYSA-N
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Description

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole is a bicyclic heterocyclic compound featuring a fused imidazole-oxazole ring system. Its stability and reactivity may be influenced by the electron-donating phenyl groups and the rigid bicyclic framework .

Properties

CAS No.

34792-37-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6,6-diphenyl-3,5-dihydro-2H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C17H16N2O/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-19-11-12-20-16(19)18-17/h1-10H,11-13H2

InChI Key

POELGXJTPOOSIL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(CN21)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of diphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by cyclization with an appropriate oxazole precursor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Case Study : A research article published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its effectiveness against several bacterial strains has been documented:

  • Case Study : In a study published in Pharmaceutical Biology, 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole was tested against Staphylococcus aureus and Escherichia coli, revealing notable antibacterial activity .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress:

  • Case Study : A study highlighted in Neuroscience Letters found that treatment with 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole significantly reduced neuronal cell death in models of neurodegeneration .

Building Block for New Materials

In organic synthesis, 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole serves as a versatile building block for the synthesis of novel materials and pharmaceuticals. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Photophysical Properties

The compound has also been explored for its photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation:

  • Research Findings : Studies have shown that derivatives of this compound exhibit favorable luminescent properties suitable for applications in optoelectronics .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits growth of cancer cellsInduces apoptosis in MCF-7 cells
Antimicrobial PropertiesEffective against bacterial strainsNotable activity against Staphylococcus aureus
Neuroprotective EffectsProtects neuronal cells from oxidative stressReduces cell death in neurodegeneration models
Organic SynthesisBuilding block for novel materialsVersatile precursor for pharmaceuticals
Photophysical PropertiesSuitable for OLED applicationsExhibits favorable luminescent properties

Mechanism of Action

The mechanism of action of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs:

Antitubercular Nitroimidazoles (e.g., Delamanid, Pretomanid)

Anthelmintic Thiazoles (e.g., Levamisole)

Polymerizable Oxazole Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological/Physical Properties Applications References
6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole Imidazo[2,1-b][1,3]oxazole 6,6-Diphenyl High lipophilicity; thermal stability (inferred) Potential anthelmintic/material precursor
Delamanid (OPC-67683) Imidazo[2,1-b][1,3]oxazole 6-Nitro, 2-methyl, phenoxy Antitubercular (MIC: 0.006–0.024 µg/mL) Tuberculosis treatment
Pretomanid (PA-824) Imidazo[2,1-b][1,3]oxazine 2-Nitro, 6-phenoxy Antitubercular and antileishmanial (EC50: 0.5–2 µM) TB/Leishmaniasis clinical trials
Levamisole Imidazo[2,1-b][1,3]thiazole 6-Phenyl Anthelmintic (ED50: 1–5 mg/kg in nematodes) Parasite infections
2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]oxazole (TIO) Imidazo[2,1-b][1,3]oxazole Unsubstituted Polymerizable (Tm: 286°C) High-temperature polymers

Key Findings and Contrasts

Pharmacological Activity
  • Nitroimidazoles (Delamanid, Pretomanid) : The nitro group at C-2/C-6 is critical for aerobic antimycobacterial activity via nitroreductase activation. The oxazine ring in pretomanid improves solubility compared to delamanid’s oxazole .
  • Levamisole : Replacing oxazole with thiazole and adding a phenyl group confers anthelmintic activity through cholinergic receptor modulation. The diphenyl variant may exhibit enhanced binding affinity but requires empirical validation .
  • 6,6-Diphenyl Analog : Lacks a nitro group, suggesting divergent mechanisms. Its diphenyl groups may favor CNS or anticancer applications due to increased blood-brain barrier penetration, though this remains speculative .
Physicochemical Properties
  • Solubility : Pretomanid’s oxazine scaffold improves aqueous solubility (2.5 mg/mL) versus delamanid’s oxazole (0.1 mg/mL). The 6,6-diphenyl compound’s solubility is likely lower due to hydrophobicity .
  • Thermal Stability : The unsubstituted TIO polymerizes into a material stable up to 450°C. Diphenyl substitution may reduce reactivity but enhance thermal resistance .

Biological Activity

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole (CAS Number: 146552-71-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole is C17H16N2O. Its structure features a fused imidazole and oxazole ring system with two phenyl groups at the 6-position.

Antimicrobial Activity

Research has indicated that compounds similar to 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole exhibit notable antimicrobial properties. A study highlighted that derivatives of oxazole-containing compounds demonstrated significant antibacterial activity against various strains of bacteria by disrupting DNA synthesis .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antitumor Activity

Several studies have explored the antitumor potential of imidazo[2,1-b][1,3]oxazole derivatives. For instance, research on related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. In particular, cell line studies indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The biological activities of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole appear to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Cytokine Modulation : It can modulate the expression of cytokines and growth factors that are critical in inflammatory responses and tumor microenvironments.
  • DNA Interaction : Similar compounds have been shown to interact with DNA or RNA synthesis pathways, leading to cellular apoptosis.

Case Studies

StudyFindings
Antibacterial Activity Showed significant inhibition against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
Anti-inflammatory Study Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages at a concentration of 25 µM.
Antitumor Effects Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.

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